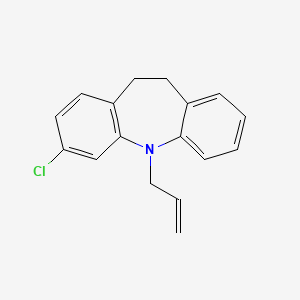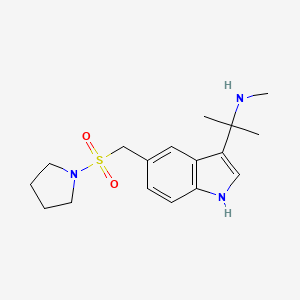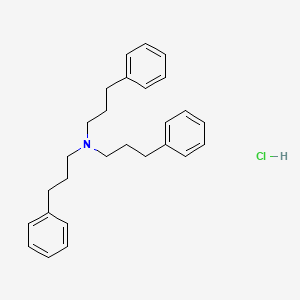
クロミプラミン塩酸塩 EP 不純物 G
説明
科学的研究の応用
医薬品品質管理
クロミプラミン塩酸塩 EP 不純物 G は、医薬品業界で参照標準として使用されます {svg_1} {svg_2} {svg_3}.
医薬品開発
この化合物は、新規医薬品の開発に使用できます {svg_4}. その特性と効果を研究することで、研究者は新しい治療薬の開発を導く洞察を得ることができます {svg_5}.
精神疾患の治療
this compound の親化合物であるクロミプラミンは、強迫性障害(OCD)、主要なうつ病、パニック障害などのさまざまな精神疾患の治療に使用される三環系抗うつ薬です {svg_6}. この不純物を研究することで、薬物の代謝と潜在的な副作用に関する貴重な情報を得ることができます {svg_7}.
神経伝達物質の研究
クロミプラミンは、脳内の神経伝達物質、特にセロトニンの再取り込みを阻害することによって作用します {svg_8}. したがって、this compound の研究は、神経伝達物質の機能と精神疾患のメカニズムの理解に貢献する可能性があります {svg_9}.
分析方法開発
this compound は、分析方法開発、方法バリデーション(AMV)、医薬品品質管理(QC)アプリケーション、およびクロミプラミンの承認済み医薬品申請(ANDA)または商業生産に使用できます {svg_10}.
他の化合物の合成
化合物として、this compound は、他の化合物の合成における出発物質または中間体として使用できる可能性があります {svg_11}.
作用機序
Target of Action
Clomipramine HCl EP Impurity G primarily targets the serotonin and norepinephrine reuptake transporters in the brain . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .
Mode of Action
Its active main metabolite, desmethyclomipramine, acts preferably as an inhibitor of noradrenaline reuptake . It also exhibits α1-receptor blockage and β-down-regulation, which likely play a role in its short-term effects .
Biochemical Pathways
The compound’s action affects the serotonin and norepinephrine biochemical pathways. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, enhancing neurotransmission . This leads to downstream effects such as mood elevation in depressed individuals .
Pharmacokinetics
Clomipramine HCl EP Impurity G is well absorbed from the gastrointestinal tract and undergoes significant first-pass metabolism to form its primary active metabolite, desmethylclomipramine . The apparent elimination half-life of clomipramine is about 24 hours, and that of desmethylclomipramine is about 96 hours . It takes around three weeks to reach steady-state for both active moieties .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Clomipramine HCl EP Impurity G leads to an overall increase in serotonergic and noradrenergic neurotransmission . This results in a positive effect on mood in depressed individuals . It also has sedative, hypotensive, and anticholinergic effects due to its ability to block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Action Environment
Various pathological or environmental factors can influence the action, efficacy, and stability of Clomipramine HCl EP Impurity G. For instance, genetic deficiency in hydroxylation can lead to the accumulation of demethylclomipramine at high concentrations, potentially causing serious side effects or nonresponse . Co-administration with neuroleptics, particularly phenothiazines, can have a similar effect . Smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .
生化学分析
Biochemical Properties
Clomipramine, the parent compound, is known to inhibit the reuptake of neurotransmitters, particularly serotonin, in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft . This suggests that Clomipramine HCl EP Impurity G may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter reuptake.
Cellular Effects
Clomipramine, the parent compound, is known to influence cell function by modulating neurotransmitter levels It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Clomipramine, the parent compound, exerts its effects at the molecular level by inhibiting the reuptake of serotonin and norepinephrine . This leads to an overall increase in serotonergic neurotransmission
Temporal Effects in Laboratory Settings
The temporal effects of Clomipramine HCl EP Impurity G in laboratory settings are not well-documented. The parent compound, Clomipramine, has been studied extensively. It’s known that Clomipramine has a half-life of about 24 hours, and its primary active metabolite, desmethylclomipramine, has a half-life of about 96 hours
Dosage Effects in Animal Models
Studies on Clomipramine, the parent compound, have shown improved efficacy in behavioral paradigms, indicating improved pharmacological activity
Metabolic Pathways
Clomipramine, the parent compound, is metabolized in the liver to its primary active metabolite, desmethylclomipramine
Transport and Distribution
Clomipramine, the parent compound, is known to be well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism
特性
IUPAC Name |
2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRPNFIPCUIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425793-87-8 | |
| Record name | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo(b,f)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425793878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95ZDY52P5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)
